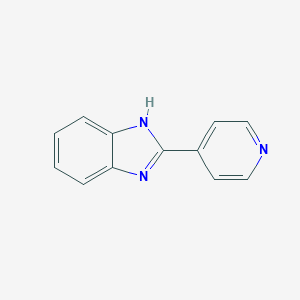

2-(4-Pyridyl)benzimidazole

概要

説明

2-(4-Pyridyl)benzimidazole is a heterocyclic compound that consists of a benzimidazole ring fused with a pyridine ring at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

2-(4-Pyridyl)benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as acetonitrile at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

化学反応の分析

Types of Reactions

2-(4-Pyridyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, such as this compound alcohols.

Substitution: Substituted benzimidazole derivatives with various functional groups.

科学的研究の応用

Cancer Therapeutics

Overview

The benzimidazole core is widely studied for its anticancer properties. 2-(4-Pyridyl)benzimidazole has emerged as a promising candidate due to its ability to inhibit specific kinases involved in cancer progression.

Mechanism of Action

Research indicates that this compound acts as a potent inhibitor of the PKN2 kinase, which is implicated in various cancers. In vitro studies have demonstrated an IC50 value of 0.064 μM against PKN2, showcasing its selectivity and efficacy compared to other kinases . Additionally, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including ovarian and cervical cancers, with IC50 values ranging from 2.81 to 32.4 μM .

Case Studies

- Topoisomerase Inhibition : In one study, compounds derived from benzimidazole demonstrated significant topoisomerase inhibitory activity, leading to apoptosis in leukemia cells .

- PARP Inhibition : Another study highlighted the compound's role as a PARP inhibitor, enhancing its potential as a targeted cancer therapy .

Molecular Probes

Chemical Tools

this compound serves as a chemical probe for studying the biological functions of PKN2. The development of selective inhibitors based on this compound aids in elucidating the role of PKN2 in cancer biology and may facilitate the discovery of novel therapeutic strategies .

Coordination Chemistry

Ligand Properties

In coordination chemistry, this compound acts as a ligand for metal complexes. Studies have shown that it can form stable complexes with transition metals such as copper and nickel, which exhibit interesting photocatalytic properties .

Data Table: Coordination Complexes of this compound

| Metal Ion | Coordination Number | Bond Length (Å) | Application |

|---|---|---|---|

| Cu(II) | 4 | 1.979 - 2.476 | Catalysis |

| Ni(II) | 6 | Varies | Antimicrobial |

Pharmacological Activities

Broad Spectrum of Activities

The pharmacological profile of benzimidazole derivatives, including this compound, extends beyond anticancer effects. These compounds exhibit various activities such as:

作用機序

The mechanism of action of 2-(4-Pyridyl)benzimidazole varies depending on its application:

Anticancer Activity: The compound induces apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential.

Enzyme Inhibition: Acts as a chelating ligand, binding to metal ions in the active site of enzymes and inhibiting their activity.

Corrosion Inhibition: Forms a protective film on the metal surface, reducing the rate of corrosion by blocking active sites.

類似化合物との比較

2-(4-Pyridyl)benzimidazole can be compared with other similar compounds, such as:

2-(2-Pyridyl)benzimidazole: Similar structure but with the pyridine ring at the 2-position, exhibiting different chemical and biological properties.

Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing distinct pharmacological activities.

2-Phenylbenzimidazole Derivatives: Compounds with a phenyl group instead of a pyridine ring, used in various medicinal applications.

This compound stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical reactivity and biological activity.

生物活性

2-(4-Pyridyl)benzimidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound consists of a benzimidazole core substituted with a pyridine ring at the 2-position. This structural configuration is crucial for its biological activity, as it enables interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. For instance, in vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells, with IC50 values indicating significant cytotoxicity .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis via ROS increase |

| WM115 | 12 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties , showing effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, it displayed minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin and ciprofloxacin. For example, its activity against Salmonella typhi was notable, with an MIC of 50 µg/ml .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (µg/ml) | Comparison Standard (MIC µg/ml) |

|---|---|---|

| S. typhi | 50 | Ampicillin (100), Ciprofloxacin (25) |

| Candida albicans | 250 | Griseofulvin (500) |

Antiviral Activity

The antiviral potential of this compound has been explored against various viruses, including respiratory syncytial virus (RSV). Research indicates that derivatives of this compound can inhibit viral replication effectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound induces apoptosis through ROS generation and mitochondrial dysfunction, leading to cell death in tumor cells.

- Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential enzymatic pathways within bacteria.

- Antiviral Mechanism : The compound interferes with viral replication processes, although specific pathways remain under investigation.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, on human cancer cell lines. The results indicated a strong correlation between structure and activity, with specific substitutions enhancing anticancer efficacy .

- Antimicrobial Evaluation : In a series of experiments assessing antimicrobial activity, this compound showed significant inhibition against several pathogens, suggesting its potential as a lead compound in developing new antibiotics .

特性

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWLYCGNNCLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289654 | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2208-59-5 | |

| Record name | 2208-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Pyridyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。